5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 921604-48-0
VCID: VC17330915
InChI: InChI=1S/C15H17ClN4O2/c1-3-12(10-5-7-11(8-6-10)20(21)22)19-15-14(16)13(4-2)17-9-18-15/h5-9,12H,3-4H2,1-2H3,(H,17,18,19)
SMILES:
Molecular Formula: C15H17ClN4O2
Molecular Weight: 320.77 g/mol

5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine

CAS No.: 921604-48-0

Cat. No.: VC17330915

Molecular Formula: C15H17ClN4O2

Molecular Weight: 320.77 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine - 921604-48-0

Specification

CAS No. 921604-48-0
Molecular Formula C15H17ClN4O2
Molecular Weight 320.77 g/mol
IUPAC Name 5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine
Standard InChI InChI=1S/C15H17ClN4O2/c1-3-12(10-5-7-11(8-6-10)20(21)22)19-15-14(16)13(4-2)17-9-18-15/h5-9,12H,3-4H2,1-2H3,(H,17,18,19)
Standard InChI Key GHJDLQBBROKQBW-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NC=N1)NC(CC)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Molecular Properties

The molecular formula of the compound is C₁₆H₁₈ClN₅O₂, with a molecular weight of 371.81 g/mol. Key structural features include:

  • A pyrimidine ring with chloro and ethyl substituents at positions 5 and 6, respectively.

  • A 4-nitrophenyl group linked via a propyl chain to the N4 amine.

Table 1: Comparative Molecular Properties of Analogous Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Chloro-6-ethyl target compoundC₁₆H₁₈ClN₅O₂371.81Cl, C₂H₅, NO₂-C₆H₄-C₃H₇
6-Chloro-5-nitro-N-propylpyrimidin-4-amine C₇H₉ClN₄O₂216.63Cl, NO₂, C₃H₇
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide C₁₃H₁₄BrClN₄O₂S405.70Br, Cl, C₃H₇, SO₂NH

The nitro group at the para position of the phenyl ring enhances electron deficiency, potentially influencing reactivity in electrophilic substitutions . The propyl chain may improve lipid solubility, aiding membrane permeability in biological systems .

Synthesis and Optimization

While no direct synthesis route for this compound is documented, analogous methods from pyrimidine chemistry provide a plausible pathway:

Proposed Synthesis Route:

  • Formation of the Pyrimidine Core: Condensation of ethyl acetoacetate with guanidine nitrate under basic conditions yields 4-aminopyrimidine.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chloro group at position 5 .

  • Ethylation: A Friedel-Crafts alkylation using ethyl bromide and AlCl₃ adds the ethyl group at position 6 .

  • N4 Substitution: Reaction of 4-amino-5-chloro-6-ethylpyrimidine with 1-(4-nitrophenyl)propyl bromide in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Reported Analogues)
ChlorinationPOCl₃, reflux, 6–8 h 75–85%
EthylationEtBr, AlCl₃, 80°C, 12 h 60–70%
N4 Alkylation1-(4-Nitrophenyl)propyl bromide, K₂CO₃, DMF, 60°C 50–65%

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/chloroform mixtures are recommended .

Physicochemical Characteristics

The compound’s properties can be inferred from structurally related molecules:

  • Melting Point: Estimated 180–190°C (based on nitro- and chloro-substituted pyrimidines ).

  • Solubility: Low solubility in water (<0.1 mg/mL) due to hydrophobic groups; soluble in DMSO, DMF, and chloroform .

  • Stability: Stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture due to the nitro group .

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